molecular formula C7H10ClN B6173029 2-methylhexa-3,5-diyn-2-amine hydrochloride CAS No. 2503204-42-8

2-methylhexa-3,5-diyn-2-amine hydrochloride

Cat. No.: B6173029
CAS No.: 2503204-42-8
M. Wt: 143.61 g/mol
InChI Key: MGNXZSZQTUXXMY-UHFFFAOYSA-N
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Description

2-methylhexa-3,5-diyn-2-amine hydrochloride: is an organic compound with the molecular formula C7H9N·HCl It is a hydrochloride salt of 2-methylhexa-3,5-diyn-2-amine, characterized by the presence of a terminal amine group and a triple bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylhexa-3,5-diyn-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylhexa-3,5-diyn-2-ol.

    Reaction Conditions: The starting material undergoes a series of reactions, including amination and hydrochloride salt formation. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.

Chemical Reactions Analysis

Types of Reactions: 2-methylhexa-3,5-diyn-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted amine compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives with varying degrees of saturation.

Scientific Research Applications

Chemistry: 2-methylhexa-3,5-diyn-2-amine hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound may be used as a precursor for the synthesis of bioactive molecules. Its amine group can be functionalized to create compounds with specific biological activities.

Medicine: The compound’s potential medicinal applications include the development of new drugs and therapeutic agents. Its unique structure may offer advantages in drug design and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-methylhexa-3,5-diyn-2-amine hydrochloride involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound’s unique structure allows it to participate in various chemical reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

    2-methylhexa-3,5-diyn-2-ol: A precursor in the synthesis of 2-methylhexa-3,5-diyn-2-amine hydrochloride.

    Hexa-3,5-diyn-2-amine: A structurally related compound with similar chemical properties.

    2-methylhexa-3,5-diyn-2-amine: The free base form of the hydrochloride salt.

Uniqueness: this compound is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its free base form or other related compounds.

Properties

CAS No.

2503204-42-8

Molecular Formula

C7H10ClN

Molecular Weight

143.61 g/mol

IUPAC Name

2-methylhexa-3,5-diyn-2-amine;hydrochloride

InChI

InChI=1S/C7H9N.ClH/c1-4-5-6-7(2,3)8;/h1H,8H2,2-3H3;1H

InChI Key

MGNXZSZQTUXXMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC#C)N.Cl

Purity

95

Origin of Product

United States

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